1-methyl-1H-pyrazole-3-carboximidamide hydrochloride
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Overview
Description
1-methyl-1H-pyrazole-3-carboximidamide hydrochloride is a heterocyclic compound with the molecular formula C5H9ClN4. It is a pyrazole derivative and is widely used in various fields of scientific research due to its unique chemical properties .
Biochemical Analysis
Biochemical Properties
It is known that pyrazole derivatives are widely used in drug synthesis studies .
Cellular Effects
Pyrazole derivatives are known to have a significant impact on various types of cells and cellular processes .
Molecular Mechanism
Pyrazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-methyl-1H-pyrazole-3-carboximidamide hydrochloride can be synthesized through multiple routes. One common method involves the reaction of aminoguanidine bicarbonate with 1,1,3,3-tetramethoxypropane, followed by cyclization . Another method involves the reaction of imidazole with cyanamide .
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include inert atmospheres and specific temperature controls to optimize the reaction .
Chemical Reactions Analysis
Types of Reactions
1-methyl-1H-pyrazole-3-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
1-methyl-1H-pyrazole-3-carboximidamide hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methyl-1H-pyrazole-3-carboximidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with these targets, inhibiting their activity and modulating various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole-1-carboxamidine hydrochloride: This compound is structurally similar and shares many chemical properties with 1-methyl-1H-pyrazole-3-carboximidamide hydrochloride.
1-Amidinopyrazole hydrochloride: Another similar compound with comparable applications in scientific research.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in the synthesis of specialized organic compounds and in various research applications .
Biological Activity
1-Methyl-1H-pyrazole-3-carboximidamide hydrochloride is a heterocyclic compound known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention due to its potential applications in drug development, especially as an enzyme inhibitor and in anti-inflammatory therapies.
The compound belongs to the pyrazole family, characterized by its unique structure which contributes to its biological activity. The general formula can be represented as follows:
This compound exerts its biological effects primarily through the inhibition of specific enzymes involved in various metabolic pathways. The pyrazole ring allows for interactions with active sites of enzymes, leading to decreased activity and subsequent therapeutic effects. The compound has shown promise in modulating pathways associated with inflammation and cancer cell proliferation.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes, including those involved in inflammatory processes.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell growth through apoptosis induction.
- Anti-inflammatory Effects : It has been noted for its potential to reduce inflammation markers in vitro.
Table 1: Summary of Biological Activities
Case Studies
Several studies have investigated the biological activity of this compound:
- Enzyme Inhibition Study : A study demonstrated that the compound effectively inhibited cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis, which is crucial in inflammatory responses. The IC50 values indicated a strong affinity for COX-2, suggesting its potential as a nonsteroidal anti-inflammatory drug (NSAID) candidate.
- Anticancer Activity : In vitro assays revealed that treatment with this compound resulted in significant cell death in various cancer cell lines, including breast and colon cancer. The mechanism was linked to the activation of apoptotic pathways, evidenced by increased levels of caspase-3 and PARP cleavage.
- Anti-inflammatory Effects : Animal models treated with the compound showed a marked decrease in inflammatory markers such as TNF-alpha and IL-6 after administration, highlighting its therapeutic potential in managing chronic inflammatory diseases.
Properties
IUPAC Name |
1-methylpyrazole-3-carboximidamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4.ClH/c1-9-3-2-4(8-9)5(6)7;/h2-3H,1H3,(H3,6,7);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUDUXBSRRNXIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.